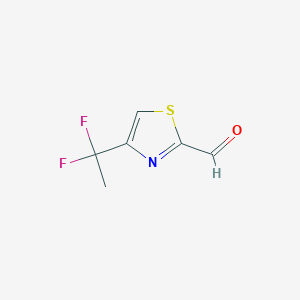
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient reagents and catalysts can be employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-methanol.
Substitution: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-thiol or 4-(1,1-Difluoroethyl)-1,3-thiazole-2-amine.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethyl group can influence the electronic properties of the thiazole ring, affecting its reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(1,1-difluoroethyl)benzene: Similar in having a difluoroethyl group but differs in the aromatic ring structure.
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde group.
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is unique due to the combination of the thiazole ring, difluoroethyl group, and aldehyde functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
Activité Biologique
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring with a difluoroethyl substituent and an aldehyde functional group, which contribute to its unique chemical properties and possible applications in medicinal chemistry. The exploration of its biological activity is crucial for understanding its therapeutic potential.
The structure of this compound allows it to interact with various biological targets, including enzymes and receptors. The difluoroethyl group enhances the compound's binding affinity and specificity due to its ability to form hydrogen bonds and covalent interactions with nucleophilic sites on target molecules. The aldehyde group further facilitates these interactions, potentially leading to modulation of biological pathways and physiological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Compounds with thiazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacteria and fungi.
- Anticancer Potential : The compound's unique structure may also confer anticancer properties, although specific studies focusing on cancer cell lines are still required to validate this potential .
- Antiviral Effects : There is emerging interest in the antiviral capabilities of thiazole derivatives, including this compound, particularly in relation to viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Active against various bacteria | |
| Anticancer | Potential activity noted | |
| Antiviral | Emerging evidence |
Case Study: Antimicrobial Screening
In a recent study exploring the antimicrobial properties of thiazole derivatives, this compound was included in a panel of compounds tested against drug-resistant strains of Acinetobacter baumannii. The results indicated notable antibacterial efficacy, suggesting that the compound could serve as a lead for further development in combating resistant bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted the importance of both the difluoroethyl group and the aldehyde functionality in enhancing biological activity. Variations in these substituents can significantly alter the compound's pharmacological profile. For instance, modifications to the thiazole ring or the introduction of additional functional groups could lead to derivatives with improved potency or selectivity against specific biological targets .
Propriétés
Formule moléculaire |
C6H5F2NOS |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3 |
Clé InChI |
ZWQMSAWZPWOZGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC(=N1)C=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















